molecular formula C14H21Cl2NO B4092587 4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride

4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride

Cat. No.: B4092587
M. Wt: 290.2 g/mol
InChI Key: MVIFDKRBAUPQGD-UHFFFAOYSA-N
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Description

4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a chloro substituent, and a cyclohexylaminoethyl group

Properties

IUPAC Name

4-chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10(16-12-5-3-2-4-6-12)13-9-11(15)7-8-14(13)17;/h7-10,12,16-17H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIFDKRBAUPQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)O)NC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the nucleophilic aromatic substitution of a chloro-substituted phenol with a cyclohexylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro substituent can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dechlorinated hydrocarbons.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexylaminoethyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but with a methyl group instead of the cyclohexylaminoethyl group.

    2-Chloro-4-nitrophenol: Contains a nitro group instead of the cyclohexylaminoethyl group.

    4-Chloro-2-aminophenol: Has an amino group instead of the cyclohexylaminoethyl group.

Uniqueness

4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride is unique due to the presence of the cyclohexylaminoethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride
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4-Chloro-2-[1-(cyclohexylamino)ethyl]phenol;hydrochloride

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